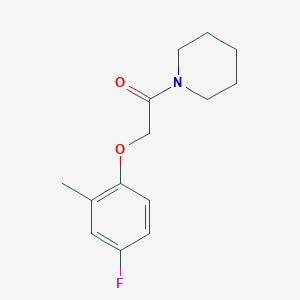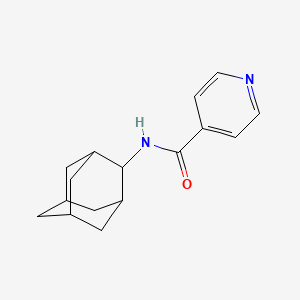
N-(2-adamantyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-adamantyl)pyridine-4-carboxamide is a compound that combines the adamantane structure with a pyridine carboxamide group Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, while pyridine-4-carboxamide is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)pyridine-4-carboxamide typically involves the reaction of 2-adamantylamine with pyridine-4-carboxylic acid or its derivatives. One common method is the amidation reaction, where the carboxylic acid group of pyridine-4-carboxylic acid reacts with the amine group of 2-adamantylamine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-adamantyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the adamantane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be used.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or other substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
N-(2-adamantyl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-(2-adamantyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The adamantane moiety can enhance the compound’s ability to cross cell membranes and reach intracellular targets, while the pyridine-4-carboxamide group can interact with active sites of enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinamide: Pyridine-4-carboxamide without the adamantane group.
Indole-2-carboxamides: Compounds with a similar carboxamide group but different core structures.
Uniqueness
N-(2-adamantyl)pyridine-4-carboxamide is unique due to the presence of the adamantane moiety, which imparts enhanced stability and lipophilicity
Propiedades
IUPAC Name |
N-(2-adamantyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(12-1-3-17-4-2-12)18-15-13-6-10-5-11(8-13)9-14(15)7-10/h1-4,10-11,13-15H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFCYNYOOCZBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7620783.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(pyridin-3-yl)methanone](/img/structure/B7620798.png)
![(2S)-2-[(6-bromo-2H-chromene-3-carbonyl)amino]butanoic acid](/img/structure/B7620802.png)
![N-(3-azabicyclo[3.1.0]hexan-6-yl)-3-pyridin-4-ylpropanamide](/img/structure/B7620808.png)
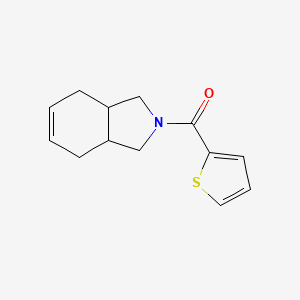
![2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7620821.png)
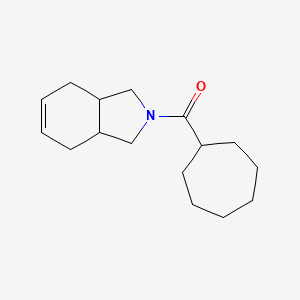

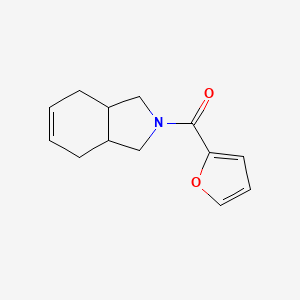
![3-[(5-Chloropyrimidin-2-yl)amino]-2-methylpropane-1,2-diol](/img/structure/B7620863.png)
![2-(2-azaspiro[4.5]decan-2-yl)-N-methylpyridine-3-carboxamide](/img/structure/B7620872.png)
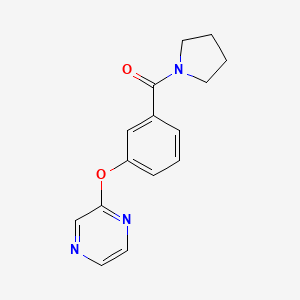
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(furan-2-yl)methanone](/img/structure/B7620892.png)
